molecular formula C26H18N2O6 B2925937 N-(2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 862830-72-6

N-(2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2925937
CAS No.: 862830-72-6
M. Wt: 454.438
InChI Key: CSIKOIDFDCAOHJ-UHFFFAOYSA-N
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Description

N-(2-((3-Methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule with a molecular formula of C26H18N2O6 and a molecular weight of 454.4309 g/mol, supplied for advanced chemical and pharmacological research . This compound features a complex structure integrating benzofuran and coumarin (2H-chromene-1-one) moieties, which are classes of heterocycles recognized for their broad biological activities . Coumarin derivatives are extensively investigated for their diverse pharmacological properties, including potential anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects . The structural architecture of this molecule makes it a valuable candidate for researchers exploring the structure-activity relationships (SAR) of fused-ring heterocycles, particularly in developing targeted therapies for neurodegenerative diseases and cancer . For instance, related coumarin-3-carboxamide analogs have been identified as promising scaffolds in drug discovery, showing potential as selective inhibitors for enzymes like monoamine oxidase-B (MAO-B) for Alzheimer's disease, as well as in anti-austerity strategies to target cancer cell tolerance to nutrient starvation . This product is intended for research and laboratory use only. It is not approved for human or animal consumption and must not be used as a drug, cosmetic, or food additive. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O6/c1-32-17-9-6-8-16(14-17)27-25(30)23-22(18-10-3-5-12-21(18)33-23)28-24(29)19-13-15-7-2-4-11-20(15)34-26(19)31/h2-14H,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIKOIDFDCAOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzofuran moiety linked to a chromene core, with additional functional groups that may enhance its biological activity. The molecular formula is C21H19N3O5C_{21}H_{19}N_{3}O_{5}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

PropertyValue
Molecular FormulaC21H19N3O5C_{21}H_{19}N_{3}O_{5}
Molecular Weight393.4 g/mol
CAS Number886949-89-9

Anticancer Activity

Research indicates that compounds structurally similar to this compound may exhibit significant anticancer properties. For instance, benzofuran derivatives have demonstrated anti-metastatic effects in various cancer cell lines, including hepatocellular carcinoma (HCC) cells. A study on a related compound showed that it inhibited cell migration and invasion by downregulating integrin α7 and influencing epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin .

Antimicrobial Activity

Benzofuran derivatives are known for their antimicrobial properties. The presence of the methoxy group in the phenyl ring may enhance the compound's ability to interact with microbial targets, potentially leading to effective antimicrobial agents . The specific mechanisms by which these compounds exert their effects are still under investigation, but they often involve disruption of microbial cell membranes or interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and metastasis.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways such as FAK/AKT, which are critical for cell survival and proliferation.
  • Induction of Apoptosis : By influencing p53 levels and related apoptotic pathways, the compound may promote programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related benzofuran compounds:

  • Anti-Metastatic Effects : A study demonstrated that a related benzofuran derivative significantly suppressed the migration and invasion of HCC cells at non-cytotoxic concentrations .
    • Key Findings :
      • Downregulation of integrin α7.
      • Upregulation of E-cadherin.
      • Downregulation of vimentin and MMP9.
  • Antimicrobial Studies : Research on benzofuran derivatives has indicated promising antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

Comparison with Similar Compounds

Substituent Variations on the Amide Group

Key Analogs :

N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a): Substituent: 3,5-Dimethylphenyl. Synthesis: Yield of 74.4% via acid chloride coupling. Physicochemical Properties: Higher lipophilicity due to methyl groups; melting point (m.p.) 277.1–279.2°C.

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide: Substituent: 4-Methoxyphenethyl. Key Difference: Phenethyl chain instead of benzofuran.

N-(2-Carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (36b) :

  • Substituent: 2-Carboxyphenyl.
  • Physicochemical Properties : Enhanced water solubility due to carboxylic acid (m.p. 124–125°C).
  • Synthesis : Lower yield (59–69%) compared to 5a, possibly due to steric hindrance .

N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (2): Substituent: 3-Methoxyphenyl (meta position). Activity: Demonstrates relevance in monoamine oxidase B (MAO-B) inhibition, highlighting the importance of methoxy positioning .

Comparison with Target Compound: The target compound’s 3-methoxyphenyl carbamoyl group on benzofuran may optimize electronic and steric interactions compared to para-substituted analogs (e.g., 4-methoxyphenethyl).

Core Scaffold Modifications

Key Analogs :

N-(3-Methoxyphenyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide (3): Core: Chromene with 4-methyl substitution.

Benzofuran-acetamide Derivatives (e.g., 5c, 5i) :

  • Core : Benzofuran with acetamide linkers.
  • Activity : Anticonvulsant potency comparable to phenytoin, emphasizing benzofuran’s role in CNS targeting .

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